molecular formula C23H19N3O4 B12940572 3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid CAS No. 655238-62-3

3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid

Katalognummer: B12940572
CAS-Nummer: 655238-62-3
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: NHOPHVNRMIDBRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid is a complex organic compound that features both acridine and benzoic acid moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid typically involves a multi-step process. One common method includes the initial formation of the acridine moiety followed by its functionalization to introduce the benzoic acid derivative. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Wissenschaftliche Forschungsanwendungen

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid exerts its effects involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Acridin-9-ylamino)-5-((ethoxycarbonyl)amino)benzoic acid is unique due to its specific combination of acridine and benzoic acid moieties, which confer distinct chemical and biological properties. Its ability to selectively induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells makes it a promising candidate for further research and development .

Eigenschaften

CAS-Nummer

655238-62-3

Molekularformel

C23H19N3O4

Molekulargewicht

401.4 g/mol

IUPAC-Name

3-(acridin-9-ylamino)-5-(ethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(29)25-16-12-14(22(27)28)11-15(13-16)24-21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-13H,2H2,1H3,(H,24,26)(H,25,29)(H,27,28)

InChI-Schlüssel

NHOPHVNRMIDBRY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.